molecular formula C28H29N2O8S2+ B11820106 Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt

Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt

Cat. No.: B11820106
M. Wt: 585.7 g/mol
InChI Key: VYTOBATYLKBDAR-UHFFFAOYSA-O
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Description

This compound (CAS: 211106-69-3) is a zwitterionic acridinium derivative with the molecular formula C₂₈H₂₈N₂O₈S₂ and a molecular weight of 584.66 g/mol . Its structure features:

  • A 9-position modified with a [(3-carboxypropyl)(tosyl)amino]carbonyl group, enabling conjugation via the carboxylic acid.
  • A 10-position substituted with a 3-sulfopropyl group, enhancing water solubility through the sulfonate moiety.
  • An inner salt (zwitterionic) configuration, eliminating the need for counterions and improving stability in aqueous media .

It is primarily used as a chemiluminescent agent in diagnostic assays, such as choline detection in human plasma . Its high purity (≥98%) and stability under refrigeration (−20°C) make it suitable for clinical applications .

Properties

Molecular Formula

C28H29N2O8S2+

Molecular Weight

585.7 g/mol

IUPAC Name

4-[(4-methylphenyl)sulfonyl-[10-(3-sulfopropyl)acridin-10-ium-9-carbonyl]amino]butanoic acid

InChI

InChI=1S/C28H28N2O8S2/c1-20-13-15-21(16-14-20)40(37,38)30(18-6-12-26(31)32)28(33)27-22-8-2-4-10-24(22)29(17-7-19-39(34,35)36)25-11-5-3-9-23(25)27/h2-5,8-11,13-16H,6-7,12,17-19H2,1H3,(H-,31,32,34,35,36)/p+1

InChI Key

VYTOBATYLKBDAR-UHFFFAOYSA-O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CCCC(=O)O)C(=O)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)CCCS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthesis of the Acridine Carbonyl Chloride Intermediate

The synthesis begins with the conversion of dibenzoacridine carboxylic acid or difuranoacridine carboxylic acid to the corresponding acyl chloride. This step is critical for activating the carboxylic acid moiety for subsequent amide bond formation. In a representative procedure , 52.5 g of dibenzoacridine carboxylic acid is refluxed with 500 mL of thionyl chloride (SOCl₂) for 8 hours. The reaction mixture is concentrated under reduced pressure to yield dibenzoacridine carbonyl chloride in 90% molar yield. Similar conditions are employed for difuranoacridine derivatives, achieving 88% yield .

Key Reaction Parameters:

  • Reagent Ratio: 1:10 molar ratio of acridine carboxylic acid to SOCl₂.

  • Temperature: Reflux conditions (∼70–80°C).

  • Yield: 85–90% .

Amide Bond Formation with Sulfonamide Precursors

The acyl chloride intermediate reacts with methyl p-toluenesulfonylaminobutyrate to form an amide linkage. This step introduces the 3-carboxypropyl and 4-methylphenylsulfonyl groups. In a detailed example , 42 g of methyl p-toluenesulfonylaminobutyrate is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH, 6.17 g) is added to deprotonate the sulfonamide, followed by dropwise addition of the acridine carbonyl chloride solution. The reaction proceeds at room temperature, yielding methyl 4-(N-p-toluenesulfonyl acridine-13-carboxamide)butyrate in 85% yield.

Critical Conditions:

  • Molar Ratios: NaH : methyl p-toluenesulfonylaminobutyrate : acyl chloride = 1.05 : 1.05 : 1 .

  • Solvent: THF.

  • Workup: Extraction with ethyl acetate and concentration under vacuum.

The introduction of the 3-sulfopropyl group is achieved through a nucleophilic ring-opening reaction with 1,3-propanesultone . In this step , 70 g of the amide intermediate is combined with 150 g of 1,3-propanesultone and heated at 90°C for 5 hours. The reaction mixture is purified via column chromatography (dichloromethane:methanol = 20:1) to yield 3-(13-((4-methoxy-4-oxobutyl)(tosyl)carbamoyl)dibenzoacridine-6-propyl-1-sulfonate in 70% yield.

Optimized Parameters:

  • Mass Ratio: Amide intermediate : 1,3-propanesultone = 1 : 1.5–8 .

  • Temperature: 80–130°C (optimal at 90°C).

  • Purification: Silica gel chromatography.

Hydrolysis of Methyl Ester to Carboxylic Acid

The methyl ester group is hydrolyzed to a carboxylic acid under acidic conditions. A mixture of tetrahydrofuran and 1 M sulfuric acid is refluxed with the sulfopropylated intermediate for 4 hours . Rotary evaporation and suction filtration yield 3-(13-((3-carboxypropyl)(tosyl)carbamoyl)dibenzoacridine-6-propyl-1-sulfonate . This step ensures the formation of the 3-carboxypropyl moiety required for the inner salt structure.

Reaction Details:

  • Acid Concentration: 1 M H₂SO₄.

  • Time: 4 hours.

  • Yield: Quantitative conversion .

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters from patented methods :

StepReagents/ConditionsYield (%)Purity (%)
Acyl Chloride FormationSOCl₂, reflux, 8 hours85–9090
Amide CouplingNaH, THF, 0°C → RT85–8688
Sulfopropylation1,3-Propanesultone, 90°C, 5 hours7095
HydrolysisH₂SO₄ (1 M), THF, reflux, 4 hoursQuant.98

Challenges and Optimizations

  • Sulfopropylation Efficiency: Higher temperatures (>100°C) improve reaction rates but risk decomposition. The optimal balance is achieved at 90°C .

  • Byproduct Formation: Excess 1,3-propanesultone leads to polysulfonation, necessitating precise stoichiometry .

  • Purification: Silica gel chromatography effectively removes unreacted sultone and ester byproducts .

Chemical Reactions Analysis

Chemiluminescent Reaction Mechanism

The acridinium compound undergoes a chemiluminescent (CL) reaction when exposed to alkaline hydrogen peroxide (H₂O₂/OH⁻). The mechanism involves:

  • Electrophilic Attack : Hydroperoxide ions (OOH⁻) target the C-9 position of the acridinium core, forming a dioxethanone intermediate through nucleophilic substitution .

  • Decarboxylation : The intermediate decomposes, releasing CO₂ and generating an excited-state 10-methylacridan-9-one .

  • Light Emission : The excited state relaxes to the ground state, emitting light at ~450 nm (visible blue range) .

This reaction is summarized as:

Acridinium compound+OOHDioxethanone intermediateExcited acridanoneAcridanone+hν(λ450nm)[6]\text{Acridinium compound} + \text{OOH}^- \rightarrow \text{Dioxethanone intermediate} \rightarrow \text{Excited acridanone}^* \rightarrow \text{Acridanone} + h\nu \, (\lambda \approx 450\,\text{nm}) \,[6]

Reaction Kinetics and Surfactant Effects

The CL kinetics and intensity are modulated by ionic surfactants:

Surfactant TypeCL Intensity (Iₘₐₓ)Reaction Half-Life (t₁/₂)Kinetic Profile
None (Control)100%0.5 secFlash-type
Cationic (CTAC)220%0.3 secFlash-type
Anionic (SDS)40%2.5 secGlow-type

Key Findings :

  • Cationic surfactants enhance CL intensity by stabilizing the acridinium cation via electrostatic interactions .

  • Anionic surfactants suppress CL by repelling OOH⁻ ions, prolonging the reaction .

pH Sensitivity

  • Optimal pH : 4–5 for choline assays . Alkaline conditions (pH > 8) accelerate non-specific oxidation, reducing signal specificity .

Protein Interference

  • Serum albumin (>1 mg/mL) quenches CL by binding to the acridinium ester, necessitating sample pre-treatment .

Oxidant Concentration

  • H₂O₂ concentrations ≥50 µM maximize CL intensity but risk off-target oxidation at higher levels .

Synthetic and Stability Considerations

While not a primary reaction, the compound’s synthesis involves:

  • Friedel-Crafts Cyclization : Formation of the acridine core via quinone methide intermediates .

  • Stereospecific Oxidation : Conversion of acridanes to acridinium salts using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) .

Scientific Research Applications

Structure

The chemical structure of Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt can be represented as follows:

  • Molecular Formula : C₁₈H₂₃N₂O₄S
  • CAS Number : 211106-69-3
  • Molecular Weight : 367.45 g/mol

Chemiluminescent Assays

Acridinium compounds are widely used in chemiluminescent assays due to their ability to generate light upon oxidation. The specific compound discussed is utilized in assays for detecting various analytes, including choline and other biomolecules.

  • Mechanism : The acridinium compound reacts with hydrogen peroxide in the presence of a catalyst to produce a light signal proportional to the concentration of the target analyte .
  • Case Study : A study evaluated a chemiluminescent assay for choline analysis using this acridinium compound, demonstrating its effectiveness in quantifying choline levels in human plasma .

Biological Applications

In biological research, this acridinium compound serves as a fluorescent probe, allowing researchers to study cellular processes and interactions.

  • Fluorescence Properties : The compound exhibits strong fluorescence under UV light, making it suitable for imaging applications.
  • Case Study : Research has indicated that acridinium derivatives can be employed to track cellular uptake and localization of drugs or other molecules within living cells .

Drug Delivery Systems

The unique properties of acridinium compounds position them as potential candidates for drug delivery systems.

  • Mechanism : They can be conjugated with therapeutic agents to enhance delivery efficiency and target specificity.
  • Research Insight : Investigations into the use of acridinium compounds for targeted drug delivery have shown promising results in enhancing therapeutic efficacy while minimizing side effects .

Industrial Applications

In industry, acridinium compounds are utilized in the development of advanced materials and as components in various processes.

  • Material Science : The photochemical properties of acridinium compounds are exploited in creating luminescent materials for sensors and displays.
  • Case Study : Studies have highlighted the use of these compounds in creating coatings that exhibit self-cleaning properties due to their photochemical reactivity .

Mechanism of Action

The mechanism of action of Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Biological Activity

Acridinium compounds, particularly the one specified, have garnered attention due to their diverse biological activities and applications in chemiluminescent assays. This article delves into the biological activity of Acridinium, 9-[[(3-carboxypropyl)[(4-methylphenyl)sulfonyl]amino]carbonyl]-10-(3-sulfopropyl)-, inner salt , exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H28N2O5SC_{22}H_{28}N_2O_5S with a molecular weight of 585.7 g/mol. It features a complex structure that includes an acridinium core modified with various functional groups to enhance its solubility and reactivity in biological systems .

Acridinium compounds are primarily known for their chemiluminescent properties , which make them suitable for labeling in immunoassays. The compound can undergo oxidation in alkaline conditions, leading to the generation of light upon hydrolysis. This property is leveraged in various diagnostic applications, particularly in detecting specific biomolecules .

Key Mechanisms:

  • Chemiluminescence : The acridinium moiety is oxidized to form a highly reactive species that emits light when it reacts with hydrogen peroxide .
  • Topoisomerase Inhibition : Acridine derivatives have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects on rapidly dividing cells, making these compounds potential candidates for anticancer therapies .

Anticancer Properties

Research indicates that acridinium derivatives exhibit significant anticancer activity by targeting topoisomerase II. Studies have reported IC50 values against various human cancer cell lines, demonstrating their effectiveness as anticancer agents. For example, specific derivatives have shown potent inhibitory effects on cancer cell proliferation, suggesting a promising therapeutic role .

Antibacterial and Antimalarial Effects

In addition to anticancer properties, acridinium compounds also demonstrate antibacterial and antimalarial activities. These effects are attributed to their ability to disrupt DNA processes in pathogens, thereby inhibiting their growth and survival .

Case Studies and Research Findings

  • Study on Chemiluminescent Assays : A study highlighted the use of acridinium compounds as labels in immunoassays for detecting human alpha-fetoprotein with high specificity and sensitivity. The incorporation ratios achieved were significant, indicating the efficacy of these compounds in clinical diagnostics .
  • Structure-Activity Relationship : Research has focused on the relationship between the chemical structure of acridinium derivatives and their biological activity. Modifications at specific positions on the acridine ring have been shown to enhance both luminescence efficiency and biological activity against various targets .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AnticancerTopoisomerase inhibition
AntibacterialDisruption of DNA processes
ChemiluminescenceLight emission upon oxidation
Immunoassay LabelingHigh specificity in assays

Comparison with Similar Compounds

Comparison with Similar Acridinium Derivatives

Structural Analogues

Compound Name (CAS) Key Structural Features Molecular Weight Key Applications References
Target Compound (211106-69-3) Zwitterionic; 3-sulfopropyl and carboxypropyl-tosyl groups 584.66 Chemiluminescent assays (e.g., choline)
NSP-DMAE-NHS (194357-64-7) NHS ester for bioconjugation; 2',6'-dimethylphenoxycarbonyl group 590.60 Immunoassays, DNA labeling
9-Carboxy-10-Methylacridinium Chloride (CMACl) Simple carboxylate and methyl groups; chloride counterion ~290 (estimated) Photoredox catalysis, DNA intercalation
Lucigenin (bis-N-methylacridinium nitrate) Two methyl groups; nitrate counterion 510.44 Early chemiluminescence studies

Chemiluminescent Performance

Property Target Compound NSP-DMAE-NHS CMACl
Emission Wavelength ~430 nm ~430 nm ~430 nm
Quantum Yield High (exact value N/A) Moderate Low
Stability in H₂O₂ Excellent Moderate Poor

The target compound’s sulfonate groups enhance solubility in aqueous buffers, while the inner salt minimizes aggregation, improving light output consistency . In contrast, CMACl’s chloride counterion can quench luminescence under high ionic strength .

Research Findings and Trends

  • Adsorption Behavior : Unlike hydrophobic derivatives (e.g., 9-mesityl-10-methylacridinium), the target compound’s sulfonate groups reduce adsorption on clay surfaces, favoring homogeneous reactions in solution .
  • Crystallography: Acridinium salts with phenoxycarbonyl groups (e.g., 9-(3-fluorophenoxycarbonyl)-10-methylacridinium triflate) exhibit planar acridine cores, but the target compound’s zwitterionic structure disrupts π-π stacking, reducing crystallization tendencies .
  • Diagnostic Optimization: Modifications at the 2- and 7-positions of the acridinium ring (e.g., methoxy groups) in analogues like 2,7-dimethoxy-10-methylacridinium triflate improve luminescence but complicate synthesis .

Q & A

Q. What are the recommended methods for synthesizing and characterizing this acridinium salt?

Answer:

  • Synthesis : A scalable approach involves the direct conversion of xanthylium salts to acridinium derivatives, enabling divergent strategies for structural diversification . Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products.
  • Characterization :
  • Single-crystal X-ray diffraction (XRD) : Resolve molecular geometry and intermolecular interactions. Crystallize the compound in water/ethanol mixtures to obtain hydrates (e.g., dihydrate forms) .
  • Spectroscopy : Use 1H^1H/13C^{13}C NMR to confirm proton environments and carboxy/sulfopropyl substituents. UV-Vis spectroscopy (λ ~ 400–500 nm) identifies π→π* transitions critical for photoredox activity .
  • Mass spectrometry (MALDI-TOF/ESI-QTOF) : Verify molecular weight (584.66 g/mol) and detect fragmentation patterns .

Q. What photophysical properties make this acridinium salt suitable for photoredox catalysis?

Answer:

  • Excited-state redox potential : The photoexcited acridinium salt acts as a strong oxidant (E1/2/+E_{1/2}^{*/+} ~ +2.0 V vs SCE), enabling single-electron transfer (SET) with substrates like trifluoroborates or styrenes .
  • Absorption spectrum : Broad visible-light absorption (400–450 nm) allows activation under blue LED/household light sources .
  • Lifetime of excited state : Long-lived excited states (~ns range) facilitate bimolecular electron-transfer reactions before deactivation .

Q. How does the sulfopropyl group influence solubility and catalytic performance?

Answer:

  • The sulfopropyl moiety enhances water solubility, enabling reactions in aqueous or mixed solvents. This reduces aggregation in polar media, improving accessibility for substrate interactions .
  • Experimental validation : Compare catalytic efficiency in water vs acetonitrile using fluorination or bromination reactions (e.g., 70% yield in MeCN vs 50% in H2 _2O due to solvent-dependent stabilization of radical intermediates) .

Q. What analytical techniques are critical for monitoring reaction progress in photoredox applications?

Answer:

  • HPLC-MS : Track substrate consumption and product formation (e.g., α-fluoro-α-amino acids in fluorination reactions) .
  • EPR spectroscopy : Detect radical intermediates generated during SET processes .
  • Cyclic voltammetry : Validate redox potentials of substrates relative to the acridinium catalyst .

Q. How should researchers handle storage and stability concerns for this compound?

Answer:

  • Storage : Store as a yellow solid at room temperature in airtight, light-protected containers to prevent degradation via hydrolysis or photobleaching .
  • Stability assays : Perform accelerated aging studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess purity loss .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms involving this acridinium salt?

Answer:

  • Mechanistic modeling : Use DFT to calculate transition states for SET steps (e.g., oxidation of trifluoroborates) and radical recombination pathways. Compare activation energies for fluorination vs bromination to explain selectivity .
  • Hirshfeld surface analysis : Map intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystalline phases to predict solvent effects on catalytic activity .

Q. What strategies resolve contradictions in reported photocatalytic efficiencies across studies?

Answer:

  • Variable screening : Systematically test light intensity (10–100 mW/cm2 ^2), catalyst loading (0.1–5 mol%), and oxygen levels (ambient vs degassed). For example, bromination yields drop under anaerobic conditions due to incomplete photocatalyst recycling .
  • Control experiments : Exclude radical chain pathways by adding inhibitors (e.g., TEMPO) and quantify quantum yields to distinguish between photoredox vs thermal processes .

Q. How do substituents on the acridinium core affect photoredox activity?

Q. What intermolecular interactions dominate in crystalline phases, and how do they impact catalytic performance?

Answer:

  • XRD analysis : Hydrogen bonds between sulfonate groups and water molecules stabilize dihydrate forms (compound 1), while π-stacking in anhydrous phases (compound 3) may reduce solubility .
  • Thermodynamic studies : Calculate lattice energies (e.g., −120 kJ/mol for dihydrate vs −95 kJ/mol for anhydrous) to correlate stability with catalytic longevity .

Q. How can researchers optimize solvent systems for non-activated alkene functionalization?

Answer:

  • Solvent screening : Test binary mixtures (e.g., MeCN/H2 _2O, DMF/THF) to balance substrate solubility and radical stability. For example, 20% H2 _2O in MeCN improves yields in styrene fluorination by stabilizing cationic intermediates .
  • Advanced tip : Use time-resolved absorption spectroscopy to monitor solvent-dependent excited-state lifetimes and adjust light sources accordingly .

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